N-Nitrosothiazolidine-4-carboxylic acid

描述

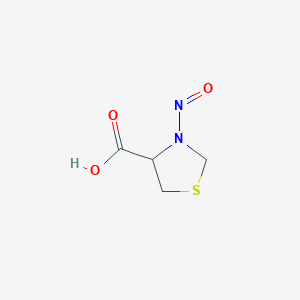

N-Nitrosothiazolidine-4-carboxylic acid is an organic compound belonging to the class of alpha amino acids and derivatives. It is characterized by the presence of a nitroso group attached to a thiazolidine ring, which is further connected to a carboxylic acid group. This compound is of interest due to its potential biological activities and its role in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: N-Nitrosothiazolidine-4-carboxylic acid can be synthesized through the nitrosation of thiazolidine-4-carboxylic acid. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction proceeds as follows:

Thiazolidine-4-carboxylic acid+Nitrosating agent→N-Nitrosothiazolidine-4-carboxylic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: N-Nitrosothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学研究应用

Mutagenicity and Cytotoxicity

Research has demonstrated that NTCA exhibits low cytotoxicity and mutagenicity. A study involving HeLa S3 human cell lines revealed that NTCA did not significantly affect cell viability at concentrations up to 3 mM. However, at a concentration of 10 mM, there was a noted stimulation of DNA synthesis after 24 hours of exposure. Importantly, NTCA did not induce 'unscheduled' DNA synthesis, suggesting minimal oncogenic potential in humans .

Carcinogenic Potential

NTCA has been investigated for its role as a potential carcinogen. Epidemiological studies have linked N-nitroso compounds to gastric cancer risk, particularly in populations with high exposure levels. For instance, research indicated that NTCA levels were quantified in gastric cancer cases, suggesting a correlation between dietary intake of nitroso compounds and cancer risk .

Detection in Food Products

NTCA has been identified in various cured and smoked meat products. A method for quantifying NTCA in these foods has been developed, highlighting its relevance in food safety assessments. The presence of NTCA in food products raises concerns about dietary exposure to potentially carcinogenic compounds .

Implications for Food Processing

The formation of N-nitroso compounds like NTCA during food processing, particularly in cured meats, necessitates careful monitoring to mitigate health risks associated with their consumption. Understanding the conditions under which these compounds form can help improve food safety regulations .

Gastric Cancer Association

A nested case-control study within a large cohort examined the urinary levels of N-nitroso compounds, including NTCA, and their association with gastric cancer risk. The findings suggested that higher urinary concentrations correlated with increased cancer risk among certain demographics, emphasizing the need for further investigation into dietary sources of these compounds .

Proton Pump Inhibitors and N-Nitroso Compounds

Research has explored the relationship between proton pump inhibitors (PPIs) and the concentration of N-nitroso compounds in gastric juice. A study showed that treatment with omeprazole significantly increased the levels of N-nitroso compounds, including NTCA, indicating that PPIs may influence the bioavailability of these potentially harmful substances .

作用机制

The mechanism of action of N-Nitrosothiazolidine-4-carboxylic acid involves its interaction with biological molecules. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of various biochemical pathways, including those involved in cell proliferation and apoptosis. The compound’s ability to generate reactive nitrogen species is a key factor in its biological activity .

相似化合物的比较

- N-Nitrosoproline

- N-Nitrososarcosine

- N-Nitroso-2-methylthiazolidine-4-carboxylic acid

Comparison: N-Nitrosothiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to other N-nitroso compounds, it exhibits different reactivity patterns and biological activities.

生物活性

N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is an organic compound notable for its unique thiazolidine ring structure, which imparts distinct chemical and biological properties. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity of NTCA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

NTCA is characterized by the presence of a nitroso group attached to a thiazolidine ring, further linked to a carboxylic acid group. Its molecular formula is CHNOS, and it has a CAS number of 88381-44-6. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which influence its biological activity.

Target Interaction

NTCA primarily interacts with cysteine through a condensation reaction involving formaldehyde and acetaldehyde. This interaction leads to the release of cysteine in the liver, which is believed to exert protective effects against oxidative stress and potential carcinogenic processes.

Biochemical Pathways

The metabolism of NTCA involves pathways that affect cysteine metabolism. The condensation products formed in this process are released into the liver, where they may play a role in detoxification and antioxidant defense mechanisms.

Pharmacokinetics

NTCA is primarily excreted unchanged in urine, indicating that it does not undergo significant metabolic transformation after administration. This property makes NTCA a useful biomarker for assessing exposure to nitrosating agents in dietary sources .

Anticancer Properties

Research indicates that NTCA may have anticancer potential. A study involving gastric cancer cases found associations between NTCA levels and cancer risk, suggesting that higher concentrations may correlate with increased incidence rates . However, NTCA was predicted to be non-carcinogenic based on structure-activity relationship evaluations .

Antimicrobial Activity

NTCA has also been studied for its antimicrobial properties. Its effectiveness against certain bacterial strains makes it a candidate for further exploration in therapeutic applications.

Case Studies

- Gastric Cancer Association : A study quantified NTCA levels in urine samples from individuals diagnosed with gastric cancer. The findings suggested a correlation between elevated NTCA levels and increased cancer risk, particularly among men .

- Food Processing : NTCA has been detected in various smoked and cured meat products, raising concerns about its formation during food processing. The compound's presence in these foods highlights the need for ongoing research into dietary nitrosamines and their health implications .

Comparative Analysis

| Compound | Structure | Biological Activity | Carcinogenic Potential |

|---|---|---|---|

| NTCA | Thiazolidine ring with nitroso group | Antimicrobial, potential anticancer | Predicted non-carcinogenic |

| N-Nitrosoproline | Proline derivative | Limited studies | Carcinogenic potential established |

| N-Nitrososarcosine | Sarcosine derivative | Antimicrobial properties noted | Carcinogenic potential established |

属性

IUPAC Name |

3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMHMRNPVACGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016082 | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88381-44-6, 86594-16-3 | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993DMQ1GJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Nitrosothiazolidine-4-carboxylic acid (NTCA) and where is it found?

A1: this compound (NTCA) is a non-volatile N-nitroso compound. It has been detected in various smoked and cured meat products, as well as in some smoked fish and cheese. [, , , , , ]

Q2: How is NTCA formed?

A2: NTCA can form endogenously in humans and animals through the nitrosation of thiazolidine-4-carboxylic acid. This reaction requires the presence of nitrite, which can be derived from dietary nitrate. [, , , ] NTCA can also form in food products during processing, particularly during smoking. [, , , ]

Q3: What is the significance of finding NTCA in human urine?

A3: The presence of NTCA in urine is considered an indicator of endogenous nitrosation, a process that can potentially lead to the formation of carcinogenic N-nitroso compounds within the body. [, , ]

Q4: What factors can influence the levels of NTCA in urine?

A4: Several factors can influence NTCA levels in urine, including diet, smoking habits, and the presence of certain medical conditions. [, , , ] For example, diets high in nitrate and certain amino acids, like thiazolidine-4-carboxylic acid, can increase NTCA formation. [, , ]

Q5: Can dietary factors modulate NTCA formation?

A5: Yes, studies show that ascorbic acid (Vitamin C) can effectively inhibit the formation of NTCA in humans. [, , , ] Certain fruit and vegetable juices, such as green pepper, pineapple, and tomato juice, have demonstrated a greater inhibitory effect on NTCA formation than ascorbic acid alone. []

Q6: Does cigarette smoking impact NTCA levels?

A6: Yes, cigarette smoking has been shown to significantly increase the urinary excretion of NTCA. []

Q7: What is the role of bacteria in the formation of NTCA?

A7: Studies have shown that certain bacteria, such as Escherichia coli and Pseudomonas aeruginosa, can catalyze the formation of NTCA in the stomach under achlorhydric conditions. This emphasizes the role of bacteria in intragastric N-nitrosation. []

Q8: Is there a connection between NTCA and cancer?

A8: While NTCA itself has not been definitively proven to be carcinogenic, its presence in urine is considered a marker for endogenous nitrosation. [, , ] Some studies suggest a potential link between elevated levels of NTCA and an increased risk of certain cancers, such as gastric cancer, but further research is needed to confirm this association. [, , ]

Q9: What analytical techniques are used to measure NTCA?

A10: NTCA is commonly measured in urine and food samples using sophisticated analytical techniques such as gas chromatography coupled with a thermal energy analyzer (GC-TEA) and high-performance liquid chromatography (HPLC). [, , , ]

Q10: What is the relationship between NTCA and N-nitrosothiazolidine (NTHZ)?

A11: N-nitrosothiazolidine (NTHZ) is another N-nitroso compound found in some foods. Research suggests that NTCA can be converted to NTHZ during high-heat cooking, such as frying bacon. [, , ]

Q11: How does the structure of NTCA relate to its properties?

A12: The structure of NTCA, specifically the presence of the thiazolidine ring and the carboxylic acid group, contributes to its stability and its ability to be excreted in urine. [, ] The presence of the N-nitroso group is what raises concerns about its potential role in carcinogenesis. [, ] Further research exploring the structure-activity relationship of NTCA and its analogues could provide valuable insights into its formation, metabolism, and potential biological activities. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。